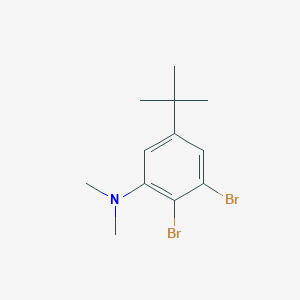
2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline is a chemical compound with the molecular formula C12H17Br2N It is an aromatic amine derivative, characterized by the presence of bromine atoms at the 2 and 3 positions, a tert-butyl group at the 5 position, and N,N-dimethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline typically involves the bromination of 5-tert-butyl-N,N-dimethylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include debrominated anilines or partially reduced derivatives.
Scientific Research Applications
2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity towards these targets. The N,N-dimethyl groups can affect the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromoaniline: Lacks the tert-butyl and N,N-dimethyl groups, resulting in different chemical and biological properties.
5-tert-Butyl-N,N-dimethylaniline:
2,3-Dibromo-5-methyl-N,N-dimethylaniline: Similar structure but with a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
Uniqueness
2,3-Dibromo-5-tert-butyl-N,N-dimethylaniline is unique due to the combination of bromine atoms, a tert-butyl group, and N,N-dimethyl groups
Properties
CAS No. |
61109-19-1 |
|---|---|
Molecular Formula |
C12H17Br2N |
Molecular Weight |
335.08 g/mol |
IUPAC Name |
2,3-dibromo-5-tert-butyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H17Br2N/c1-12(2,3)8-6-9(13)11(14)10(7-8)15(4)5/h6-7H,1-5H3 |
InChI Key |
QFDPONSEYSSPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Br)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















